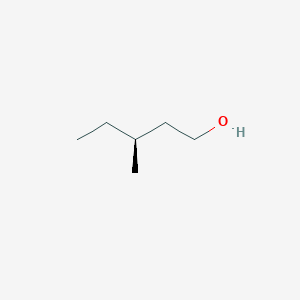

(S)-(+)-3-Methyl-1-pentanol

Descripción general

Descripción

(S)-(+)-3-Methyl-1-pentanol, also known as (S)-(+)-3-methylpentan-1-ol, is a chiral alcohol with the molecular formula C6H14O. It is an enantiomer of 3-methyl-1-pentanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and flavor and fragrance industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-(+)-3-Methyl-1-pentanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method includes the use of enzymatic resolution, where racemic 3-methyl-1-pentanol is separated into its enantiomers using specific enzymes that selectively react with one enantiomer over the other.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrogenation of 3-methyl-2-pentene in the presence of chiral catalysts. This method is efficient and allows for the large-scale production of the compound with high purity and enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(+)-3-Methyl-1-pentanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-methylpentane using strong reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: 3-Methylpentanoic acid.

Reduction: 3-Methylpentane.

Substitution: 3-Methyl-1-chloropentane or 3-Methyl-1-bromopentane.

Aplicaciones Científicas De Investigación

Applications in Flavor and Fragrance Industries

One of the primary applications of (S)-(+)-3-Methyl-1-pentanol is in the flavor and fragrance sectors. Its distinctive fermented odor and whiskey-like flavor make it an attractive ingredient in various formulations:

- Flavoring Agents : Used in food products to impart a specific taste profile, particularly in alcoholic beverages and fermented foods .

- Fragrance Components : Incorporated into perfumes and scented products due to its pleasant olfactory properties .

Table 1: Applications in Flavor and Fragrance

| Application Type | Description |

|---|---|

| Flavoring Agents | Enhances taste in food products |

| Fragrance Components | Adds scent to perfumes and cosmetics |

Biochemical Research Applications

This compound has been studied for its role as a plant metabolite, indicating its potential significance in plant biochemistry. It may participate in various metabolic pathways, influencing plant growth and development .

Case Study: Plant Metabolite Role

Research indicates that this compound can act as a signaling molecule within plants, potentially affecting responses to environmental stressors. Further studies are needed to elucidate its exact mechanisms of action .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety of this compound for human health and environmental impact:

- Genotoxicity : Studies suggest that this compound is not genotoxic, with a margin of exposure greater than 100 for repeated dose toxicity endpoints .

- Environmental Safety : A screening-level risk assessment indicated low risk for aquatic environments based on its usage volume and chemical properties .

Table 2: Toxicological Findings

| Endpoint | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Margin of exposure > 100 |

| Environmental Impact | Low risk based on usage volume |

Mecanismo De Acción

The mechanism of action of (S)-(+)-3-Methyl-1-pentanol depends on its application. In enzymatic reactions, it acts as a substrate or inhibitor, interacting with the active site of enzymes. The specific three-dimensional arrangement of the molecule allows it to fit into the enzyme’s active site, either facilitating or hindering the enzyme’s activity. In pharmaceutical applications, the compound’s chirality can influence its interaction with biological targets, such as receptors or enzymes, leading to specific therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

®-(-)-3-Methyl-1-pentanol: The enantiomer of (S)-(+)-3-Methyl-1-pentanol, with similar chemical properties but different biological activities due to its opposite chirality.

3-Methyl-2-pentanol: An isomer with a different position of the hydroxyl group, leading to different chemical and physical properties.

3-Methyl-1-butanol: A shorter-chain alcohol with similar functional groups but different chain length and properties.

Uniqueness

This compound is unique due to its specific chirality, which imparts distinct biological activities and interactions compared to its enantiomer and other isomers. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as in pharmaceuticals and chiral catalysis.

Actividad Biológica

(S)-(+)-3-Methyl-1-pentanol, also known as 3-methylpentan-1-ol, is a primary alcohol with the molecular formula . This compound has garnered interest due to its various biological activities and applications in different fields, including food science, pharmacology, and industrial chemistry. Below is a comprehensive overview of its biological activity, including relevant data tables and case studies.

- CAS Number : 589-35-5

- Molecular Weight : 102.1748 g/mol

- IUPAC Name : 3-methylpentan-1-ol

- Structure :

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Toxicology and Safety

Research indicates that this compound can exhibit irritant properties. In animal studies, it has shown moderate irritation potential upon skin and eye exposure. For instance, when applied to the skin of rabbits, it produced varying injury grades depending on the concentration used .

Additionally, ingestion of high doses (50 to 100 mL) has been reported to cause central nervous system depression, leading to symptoms such as nausea, headache, and potentially severe outcomes like coma or death due to asphyxiation .

2. Metabolic Pathways

This compound is primarily metabolized in the liver. Its metabolic pathways are not extensively documented; however, it is known to be involved in various biochemical reactions within yeast species such as Saccharomyces cerevisiae, where it serves as a byproduct of fermentation processes .

3. Antimicrobial Activity

Some studies suggest that primary alcohols, including this compound, may possess antimicrobial properties. The effectiveness can vary based on concentration and the specific microbial strain tested. However, detailed quantitative data on its antimicrobial efficacy remains limited.

Case Study 1: Occupational Exposure

A health council report evaluated the effects of exposure to similar alcohols in occupational settings. It highlighted that prolonged exposure could lead to respiratory issues and skin irritation among workers handling these compounds without adequate protective measures .

Case Study 2: Yeast Fermentation Studies

In fermentation studies with Saccharomyces cerevisiae, this compound was identified as a significant metabolite during the fermentation of sugars into alcohols. This process is crucial for understanding its role in brewing and biofuel production .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.1748 g/mol |

| Boiling Point | 151 - 152 °C |

| Density | 0.823 g/mL at 25 °C |

| Specific Rotation | +8.4 to +8.7 deg (neat) |

Table 2: Biological Effects Summary

Propiedades

IUPAC Name |

(3S)-3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBVKIGCDZRPL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348844 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42072-39-9 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 3-methyl-, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-(+)-3-Methyl-1-pentanol a molecule of interest for synthetic biologists?

A1: this compound represents a class of nonnatural alcohols that aren't typically produced by living organisms. Researchers have been exploring ways to expand the metabolic capabilities of organisms like Escherichia coli to biosynthesize such compounds. This is significant because it opens doors to producing valuable chemicals from renewable sources, potentially replacing traditional, less sustainable methods. A study published by Park et al. [] demonstrated the successful biosynthesis of this compound in E. coli by engineering the branched-chain amino acid pathways.

Q2: Why is the stereochemistry of this compound important?

A2: In many chemical reactions, and particularly in biological systems, the specific three-dimensional arrangement of atoms within a molecule (its stereochemistry) plays a crucial role in determining its properties and interactions. This is exemplified by the work of Larcheveque et al. [], where they describe a method for synthesizing highly enantiomerically enriched this compound. The emphasis on enantiomeric enrichment implies that the desired biological or chemical activity is primarily associated with the (S)-enantiomer, while the (R)-enantiomer might exhibit different or diminished effects.

Q3: What are the potential advantages of biosynthesizing compounds like this compound over traditional chemical synthesis methods?

A3: Traditional chemical synthesis methods often rely on harsh conditions, toxic reagents, and generate significant waste. Biosynthesis, as demonstrated by Park et al. [] offers a potentially greener alternative. By utilizing engineered organisms and renewable feedstocks, it may be possible to produce this compound and similar compounds in a more sustainable and environmentally friendly manner.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.